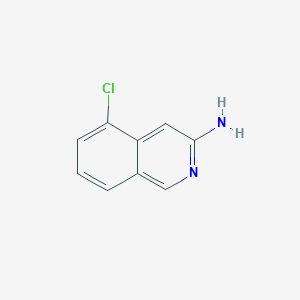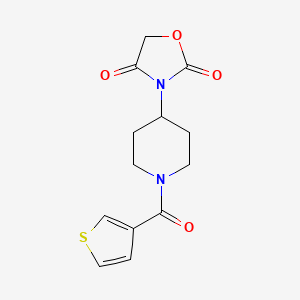
1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as P7C3, and it has been found to exhibit neuroprotective properties that could be beneficial in treating neurological disorders.
Scientific Research Applications
Synthesis and Characterization
The compound 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione, due to its complex structure, has significant relevance in the synthesis of a variety of heterocyclic compounds, which are of interest in medicinal chemistry and materials science. The synthesis and characterization of related compounds provide insights into the methods that could be applicable for the synthesis of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol indicates a methodological approach to introducing methoxyphenyl functionalities into heterocyclic frameworks (Hassan et al., 2014).
Cytotoxicity and Biological Activities
The evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of synthesized compounds related to 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione highlights the potential biomedical applications of such molecules. The structurally similar compounds, demonstrating in vitro cytotoxic activity, suggest a pathway for exploring the anticancer properties of the target compound (Hassan et al., 2014).
Antioxidative Potential
The synthesis and study of pyrazolyl-phthalazine-dione derivatives for their antioxidative activity provide a precedent for the assessment of antioxidative potential in similar compounds. Such studies reveal that compounds possessing specific structural motifs can exhibit significant antioxidative properties, which is valuable in the context of developing therapeutic agents against oxidative stress-related diseases (Simijonović et al., 2018).
Green Chemistry Approaches
The L-proline-catalyzed synthesis of complex heterocyclic compounds via "on water" protocols demonstrates an environmentally benign approach to chemical synthesis. This method's atom economy and the absence of extraction and chromatographic purification steps make it a sustainable alternative for synthesizing structurally complex molecules, potentially including 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione (Rajesh et al., 2011).
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-7-3-4-8-15(14)13-20-11-12-21(19(23)18(20)22)16-9-5-6-10-17(16)24-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOPHHXKJXGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2821339.png)


![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)


![5-ethyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)